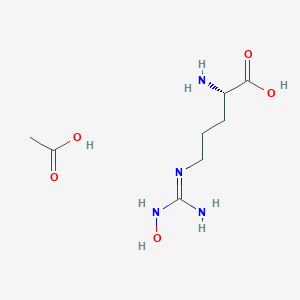

NG-Hydroxy-L-arginine, Monoacetate Salt

概要

説明

L-ヒドロキシアルギニン(アセテート)は、さまざまな生理学的プロセスにおいて重要な役割を果たすアミノ酸であるL-アルギニンの誘導体です。 この化合物は、特に一酸化窒素シンターゼの基質として重要であり、この酵素はL-アルギニンから一酸化窒素を産生します 。 一酸化窒素は、血管拡張、神経伝達、免疫応答など、多くの生物学的機能に関与する重要なシグナル分子です .

作用機序

L-ヒドロキシアルギニン(アセテート)は、主に一酸化窒素シンターゼの基質としての役割を果たすことにより効果を発揮します 。 この酵素は、L-ヒドロキシアルギニン(アセテート)を一酸化窒素とL-シトルリンに変換する触媒作用を有します 。 一酸化窒素は、次に、血管拡張、神経伝達、免疫応答に関与するさまざまなシグナル伝達経路を活性化します .

類似の化合物との比較

類似の化合物

Nω-ヒドロキシ-ノル-L-アルギニン: 同様の性質を持つ一酸化窒素シンターゼの別の基質.

Nω-ニトロ-L-アルギニン: 一酸化窒素シンターゼの阻害剤であり、酸化窒素産生の減少による影響を研究するために使用されます.

Nω-メチル-L-アルギニン: 一酸化窒素シンターゼの競合阻害剤.

独自性

L-ヒドロキシアルギニン(アセテート)は、一酸化窒素シンターゼの基質であり、L-アルギニンから一酸化窒素への変換の中間体であるという二重の役割を持つため、ユニークです 。 この二重機能により、一酸化窒素関連の経路を研究し、これらの経路を標的とする治療薬を開発するために貴重な化合物になります .

生化学分析

Biochemical Properties

NG-Hydroxy-L-arginine, Monoacetate Salt is involved in the biosynthesis of nitric oxide from arginine by constitutive nitric oxide synthase (cNOS). It is formed by the NADPH-dependent hydroxylation of L-arginine. This compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . This compound is also a potent inhibitor of liver and macrophage arginase, with a Ki value of 150 µM . The interactions of this compound with these enzymes highlight its role in regulating nitric oxide production and arginine metabolism.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating nitric oxide production, which is a critical signaling molecule in many physiological processes. The compound affects cell signaling pathways, gene expression, and cellular metabolism by regulating the availability of nitric oxide . This regulation can impact processes such as vasodilation, immune response, and neurotransmission.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits liver and macrophage arginase, thereby increasing the availability of arginine for nitric oxide synthesis . The compound is also oxidized by the cytochrome P450 system to produce nitric oxide and citrulline . These interactions highlight the compound’s role in modulating nitric oxide levels and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and can be reconstituted and aliquoted for long-term use . Over time, the stability and degradation of the compound can impact its effectiveness in biochemical assays. Long-term studies have shown that this compound can maintain its inhibitory effects on arginase and its role in nitric oxide production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits arginase and promotes nitric oxide production . At higher doses, there may be threshold effects and potential toxicity. Studies have shown that excessive levels of this compound can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in the metabolic pathways of nitric oxide synthesis. It interacts with enzymes such as constitutive nitric oxide synthase (cNOS) and cytochrome P450, which are essential for the conversion of arginine to nitric oxide and citrulline . The compound’s role in these pathways underscores its importance in regulating nitric oxide levels and influencing metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is cell-permeable and can efficiently reach its target enzymes, such as arginase and cNOS . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating nitric oxide production and regulating cellular metabolism.

準備方法

合成経路と反応条件

L-ヒドロキシアルギニン(アセテート)は、L-アルギニンの水酸化によって合成できます。 このプロセスには、特定の条件下でL-アルギニンをL-ヒドロキシアルギニン(アセテート)に変換する触媒作用を有する一酸化窒素シンターゼの使用が含まれます 。 この反応には通常、テトラヒドロビオプテリン、フラビンアデニンジヌクレオチド、フラビンモノヌクレオチドなどの補酵素の存在が必要です .

工業生産方法

L-ヒドロキシアルギニン(アセテート)の工業生産には、多くの場合、遺伝子組み換え微生物を用いて大量の化合物を生産するバイオテクノロジー的手法が用いられます 。これらの方法は、従来の化学合成と比較して、効率性と持続可能性の点で有利です。

化学反応の分析

反応の種類

L-ヒドロキシアルギニン(アセテート)は、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件

酸化: 一酸化窒素シンターゼの存在下で、L-ヒドロキシアルギニン(アセテート)は酸化されて一酸化窒素とL-シトルリンを生成します.

生成される主な生成物

L-ヒドロキシアルギニン(アセテート)の反応から生成される主な生成物には、一酸化窒素、L-シトルリン、L-アルギニンが含まれます .

科学研究への応用

L-ヒドロキシアルギニン(アセテート)は、科学研究において幅広い用途があります。

科学的研究の応用

L-hydroxy Arginine (acetate) has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

Nω-Hydroxy-nor-L-arginine: Another substrate for nitric oxide synthase with similar properties.

Nω-Nitro-L-arginine: An inhibitor of nitric oxide synthase, used to study the effects of reduced nitric oxide production.

Nω-Methyl-L-arginine: A competitive inhibitor of nitric oxide synthase.

Uniqueness

L-hydroxy Arginine (acetate) is unique due to its dual role as both a substrate for nitric oxide synthase and an intermediate in the conversion of L-arginine to nitric oxide . This dual functionality makes it a valuable compound for studying nitric oxide-related pathways and developing therapeutic agents targeting these pathways .

生物活性

NG-Hydroxy-L-arginine, Monoacetate Salt (NOHA) is a significant compound in the biosynthesis of nitric oxide (NO), serving as an intermediate in the enzymatic conversion of L-arginine to NO via nitric oxide synthase (NOS). This article delves into the biological activities of NOHA, highlighting its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

NOHA is recognized for its role in NO production, which is crucial for numerous physiological processes including vasodilation, neurotransmission, and immune response. The compound has a molecular weight of 250.25 g/mol and is classified as a cell-permeable intermediate in the NO biosynthetic pathway .

Key Mechanisms:

- Nitric Oxide Production : NOHA can be oxidized to NO and citrulline by the cytochrome P450 system, functioning effectively even in the absence of NOS activity .

- Arginase Inhibition : NOHA acts as a potent inhibitor of arginase, an enzyme that competes with NOS for L-arginine. This inhibition enhances the availability of L-arginine for NO synthesis .

1. Vascular Effects

NOHA has demonstrated significant vasodilatory effects. In studies involving bovine pulmonary artery, NOHA induced relaxation through both endothelium-dependent and independent mechanisms, supporting its potential as a therapeutic agent for cardiovascular diseases .

2. Antitumor Activity

Research indicates that NOHA inhibits the proliferation of Caco-2 human colon carcinoma cells by interfering with arginase activity and subsequently affecting polyamine synthesis necessary for cell growth. The cytostatic effect observed was dose-dependent, with significant inhibition noted at concentrations ranging from 1 to 30 µM .

3. Antithrombotic Properties

In animal models, treatment with L-arginine and its derivatives like NOHA has shown promise in reducing thrombotic events by modulating nitric oxide pathways. This was evidenced by prolonged prothrombin time and reduced platelet activation in diabetic rats .

Case Study 1: Vascular Smooth Muscle Cells

A study investigated the effects of exogenous NOHA on rat aortic smooth muscle cells. The results indicated that NOHA induced nitrite production in a dose-dependent manner, independent of NOS activity but reliant on cytochrome P450 enzymes. The half-maximal effective concentration (EC50) was determined to be approximately 18 µM .

Case Study 2: Caco-2 Cell Line

In another investigation focused on cancer biology, NOHA was shown to inhibit urea production and arginase catalytic activity significantly. The study concluded that NOHA's inhibition of tumor cell proliferation could be leveraged in cancer therapies targeting the arginine-polyamine pathway .

Summary Table of Biological Activities

特性

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMCYRPQICLHKC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。